3-Methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
This compound is classified under the category of pyrrolopyrimidines and is characterized by its thioxo functional group. It is synthesized through various organic reactions and has been studied for its potential applications in drug development and other scientific uses.
The synthesis of 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. Common methods include:
The molecular formula for 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is with a molecular weight of 283.4 g/mol.
Property | Value |
---|---|
IUPAC Name | 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one |
Molecular Weight | 283.4 g/mol |
InChI Key | BDAHIRXUFHXCKL-UHFFFAOYSA-N |
Canonical SMILES | C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S |
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide.
The mechanism of action for 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets within biological systems.
The structure allows it to bind effectively to enzymes or receptors involved in critical biological pathways. This binding can lead to inhibition or modulation of target activities, which may result in various biological effects that underpin its potential therapeutic applications.
The compound typically appears as a yellowish-brown powder with a melting point greater than 250 °C.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | > 250 °C |
Appearance | Yellowish-brown powder |
3-Methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has potential applications in:
CAS No.: 143545-90-8
CAS No.: 9056-36-4
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8